3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce different alcohols or amines.
Scientific Research Applications
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved might include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxane derivatives: These compounds share the benzodioxane moiety and are known for their biological activities.
Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds have similar triazolo-thiadiazole structures and are studied for their pharmacological properties.
Uniqueness
What sets 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE apart is the combination of these two moieties in a single molecule, which may result in unique biological activities and chemical properties not observed in the individual components.
Properties
Molecular Formula |
C19H16N4O3S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N4O3S/c1-2-24-13-9-7-12(8-10-13)18-22-23-17(20-21-19(23)27-18)16-11-25-14-5-3-4-6-15(14)26-16/h3-10,16H,2,11H2,1H3 |
InChI Key |
PIRZIHGWQBDYNK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.